

A Spectroscopic Guide to 4-Chloro-2-butanone: Structure Elucidation and Analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-butanone

Cat. No.: B110788

[Get Quote](#)

Introduction

4-Chloro-2-butanone (CAS No. 6322-49-2) is a bifunctional organic compound featuring both a ketone and an alkyl chloride.^{[1][2]} This structure makes it a valuable reagent in organic synthesis, notably as a surrogate for methyl vinyl ketone in Robinson annulation reactions. Given its utility in the development of complex molecules, stringent verification of its identity and purity is paramount. This technical guide provides an in-depth analysis of **4-chloro-2-butanone** using the foundational spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The following sections are designed for researchers and drug development professionals, offering not just the spectral data but also the underlying scientific principles and field-proven methodologies for its acquisition and interpretation. This multi-technique approach forms a self-validating system for the unambiguous characterization of this important chemical intermediate.

Molecular Structure and Properties

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic output.

- Molecular Formula: C₄H₇ClO^{[1][2]}
- Molecular Weight: 106.55 g/mol ^{[1][2]}

- IUPAC Name: 4-chlorobutan-2-one[3]

The molecule consists of a four-carbon chain with a carbonyl group at the C2 position and a chlorine atom at the C4 position. This arrangement dictates the electronic environment of each atom, which in turn governs its spectroscopic behavior.

Caption: Chemical structure of **4-chloro-2-butanone** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **4-chloro-2-butanone**, both ^1H and ^{13}C NMR are essential for complete characterization.

Proton (^1H) NMR Spectroscopy

Expertise & Experience: The ^1H NMR spectrum of **4-chloro-2-butanone** is predicted to show three distinct signals, corresponding to the three electronically non-equivalent sets of protons. The electronegativity of the adjacent oxygen and chlorine atoms will cause a downfield shift (deshielding) of the neighboring protons. The signal for the protons on C3 will be split into a triplet by the two protons on C4, and vice-versa, according to the n+1 rule.

Data Presentation:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.2	Singlet (s)	3H	-CH ₃ (C1)
~3.0	Triplet (t)	2H	-CH ₂ - (C3)
~3.8	Triplet (t)	2H	-CH ₂ Cl (C4)

Note: Data is typically acquired in CDCl_3 ; shifts may vary slightly based on the solvent used.

Trustworthiness - Interpreting the Spectrum:

- $\delta \sim 2.2$ (s, 3H): This singlet corresponds to the three protons of the methyl group (C1). It is a singlet because there are no adjacent protons to cause splitting. Its position is downfield from a typical alkane methyl group due to the slight deshielding effect of the adjacent carbonyl group.
- $\delta \sim 3.0$ (t, 2H): This triplet represents the two protons on C3. The signal is shifted downfield due to its position alpha to the carbonyl group. It is split into a triplet by the two neighboring protons on C4 (n=2, so n+1=3).
- $\delta \sim 3.8$ (t, 2H): This triplet corresponds to the two protons on C4. This signal is the most deshielded (furthest downfield) due to the strong electron-withdrawing effect of the directly attached chlorine atom. It is split into a triplet by the two neighboring protons on C3.

The clear separation of these signals and their expected multiplicities and integrations provide a reliable fingerprint for the molecule's structure.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: A proton-decoupled ¹³C NMR spectrum will show four distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic environment. The carbonyl carbon is the most deshielded and will appear significantly downfield, while the methyl carbon will be the most shielded and appear furthest upfield.[4]

Data Presentation:

Chemical Shift (δ) ppm	Assignment	Rationale
> 200	C=O (C2)	Carbonyl carbons are highly deshielded and typically appear in this region.
~45-55	-CH ₂ - (C3)	Alpha to a carbonyl group, this carbon is moderately deshielded.[5]
~40-50	-CH ₂ Cl (C4)	The electronegative chlorine atom causes a significant downfield shift.[4]
~25-30	-CH ₃ (C1)	As a terminal methyl group alpha to a carbonyl, it is relatively shielded.[5]

Note: These are predicted ranges based on established principles.[4][5] Actual values can be confirmed by acquiring a spectrum.

Trustworthiness - Interpreting the Spectrum:

- The carbonyl carbon (C2) is easily identified by its large chemical shift (>200 ppm), a characteristic feature of ketones.
- The C4 carbon, bonded to chlorine, is shifted downfield due to the halogen's inductive effect.
- The C3 carbon, being alpha to the carbonyl, is also deshielded.
- The methyl carbon (C1) has the lowest chemical shift, consistent with its more shielded environment.

The combination of ¹H and ¹³C NMR data provides a complete and validated map of the molecule's carbon-hydrogen framework.

Experimental Protocol: Acquiring NMR Spectra

Caption: Standard workflow for solution-state NMR sample preparation and analysis.

- Sample Preparation: Dissolve approximately 5-10 mg of **4-chloro-2-butanone** in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean vial.[\[6\]](#) Transfer the solution to a 5 mm NMR tube. The deuterated solvent is necessary for the instrument's lock system.[\[6\]](#)
- Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to "lock" onto the deuterium signal, stabilizing the magnetic field.
- Shimming: The magnetic field is homogenized by a process called shimming. This is critical for achieving high-resolution spectra with sharp, well-defined peaks.[\[6\]](#)
- Acquisition: A standard one-pulse ^1H experiment is run first. Following this, a proton-decoupled ^{13}C experiment is performed. The number of scans for ^{13}C NMR is typically much higher due to the low natural abundance of the ^{13}C isotope.[\[7\]](#)
- Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or TMS at 0 ppm).

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. For **4-chloro-2-butanone**, the most prominent and diagnostic feature will be the intense absorption from the carbon-oxygen double bond (C=O) stretch of the ketone. Other key absorptions include C-H stretching and bending, and the C-Cl stretch. The gas-phase spectrum from the NIST database is a primary reference.[\[8\]](#)[\[9\]](#)

Data Presentation:

Wavenumber (cm^{-1})	Intensity	Vibrational Assignment
~2900-3000	Medium	C-H (sp^3) Stretching
~1740	Strong	C=O (Ketone) Stretching
~1420	Medium	C-H Bending (Scissoring)
~650-750	Medium	C-Cl Stretching

Note: Values are from the NIST gas-phase IR spectrum and may differ slightly in liquid or solid phase.[\[8\]](#)

Trustworthiness - Interpreting the Spectrum:

- C=O Stretch (~1740 cm⁻¹): This very strong and sharp absorption is the most unambiguous feature in the spectrum. Its position is characteristic of an aliphatic ketone. The presence of the electronegative chlorine atom beta to the carbonyl can cause a slight shift to a higher wavenumber compared to a simple ketone like 2-butanone.
- C-H Stretch (~2900-3000 cm⁻¹): These absorptions correspond to the stretching vibrations of the C-H bonds on the methyl and methylene groups.
- C-Cl Stretch (~650-750 cm⁻¹): The stretch for the carbon-chlorine bond appears in the fingerprint region of the spectrum. While this region can be complex, a band in this area is consistent with the presence of an alkyl chloride.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a common, convenient method for acquiring IR spectra of liquids.[\[10\]](#)

Caption: Simplified workflow for ATR-FTIR analysis of a liquid sample.

- Preparation: Ensure the ATR crystal (often diamond or zinc selenide) is clean. Use a suitable solvent like isopropanol and a soft lab wipe to clean the surface.[\[10\]](#)
- Background Scan: A background spectrum is collected first. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, which will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small drop of liquid **4-chloro-2-butanone** onto the center of the ATR crystal, ensuring it completely covers the sampling area.[\[11\]](#)
- Acquisition: Acquire the sample spectrum. The instrument software will ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

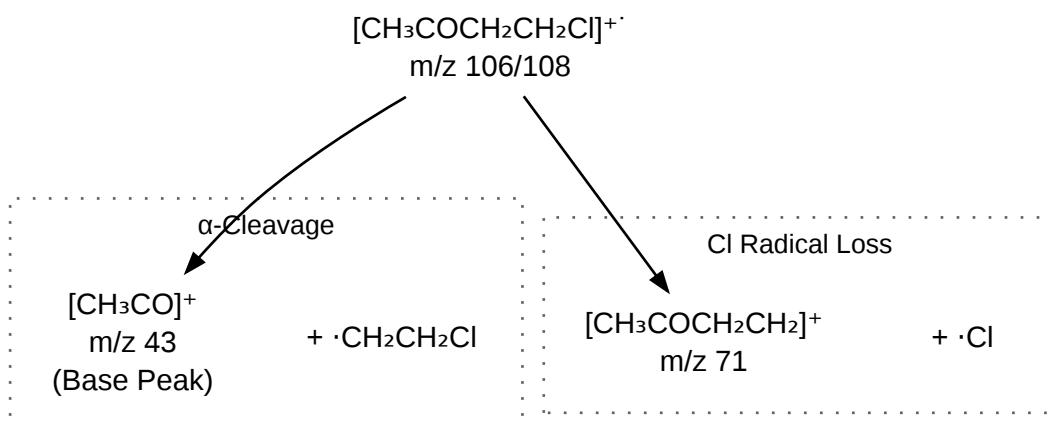
- Cleaning: After the measurement, the crystal must be thoroughly cleaned to prevent cross-contamination of subsequent samples.

Mass Spectrometry (MS)

Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint. For **4-chloro-2-butanone**, we expect to see a molecular ion (M^{+}). A key diagnostic feature will be the isotopic pattern of chlorine: the presence of two major isotopes, ^{35}Cl and ^{37}Cl , in an approximate 3:1 natural abundance, will result in two molecular ion peaks, $[M]^{+}$ and $[M+2]^{+}$, separated by 2 m/z units, with a relative intensity ratio of about 3:1.

Data Presentation:

m/z	Relative Intensity	Assignment/Interpretation
108	~5%	$[M+2]^{+}$ Molecular ion with ^{37}Cl isotope
106	~15%	$[M]^{+}$ Molecular ion with ^{35}Cl isotope
71	~20%	$[M - \text{Cl}]^{+}$ Loss of a chlorine radical
57	~10%	$[\text{C}_4\text{H}_9]^{+}$ or $[\text{C}_3\text{H}_5\text{O}]^{+}$ Possible rearrangement fragment
43	100%	$[\text{CH}_3\text{CO}]^{+}$ Acylium ion (Base Peak)


Note: Data interpreted from the NIST EI-MS spectrum.[\[1\]](#) Intensities are approximate.

Trustworthiness - Interpreting the Spectrum:

- Molecular Ion (m/z 106, 108): The presence of this pair of peaks confirms the molecular weight and the presence of one chlorine atom in the molecule.

- Base Peak (m/z 43): The most intense peak (base peak) at m/z 43 corresponds to the stable acylium ion $[\text{CH}_3\text{CO}]^+$. This fragment is formed by α -cleavage, a very common and favorable fragmentation pathway for ketones, where the bond between C2 and C3 is broken.
- $[\text{M} - \text{Cl}]^+$ (m/z 71): The peak at m/z 71 results from the loss of the chlorine radical from the molecular ion.

Fragmentation Pathway Diagram:

[Click to download full resolution via product page](#)

Caption: Primary EI-MS fragmentation pathways for **4-chloro-2-butanone**.

Experimental Protocol: Acquiring a GC-MS Spectrum

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like **4-chloro-2-butanone** as it separates the analyte from impurities before detection.[\[12\]](#)

- Sample Preparation: Prepare a dilute solution of **4-chloro-2-butanone** (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[\[13\]](#) Filter the sample if any particulates are present and transfer it to a GC autosampler vial.[\[14\]](#)
- GC Method Setup:
 - Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

- Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).
- Oven Program: Start at a low temperature (e.g., 50 °C), then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C) to ensure elution of the compound.
- MS Method Setup:
 - Ion Source: Use a standard Electron Ionization (EI) source, typically at 70 eV.
 - Mass Analyzer: Set the mass analyzer (e.g., a quadrupole) to scan a relevant mass range (e.g., m/z 40-200).
- Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will travel through the column, separate from the solvent and any impurities, and then enter the mass spectrometer to be ionized, fragmented, and detected.[\[15\]](#)

Conclusion

The structural elucidation of **4-chloro-2-butanone** is definitively achieved through a coordinated application of NMR, IR, and MS. ^1H and ^{13}C NMR spectroscopy confirms the precise carbon-hydrogen framework. IR spectroscopy provides unequivocal evidence of the key ketone functional group. Finally, mass spectrometry verifies the molecular weight, confirms the presence of chlorine through its isotopic signature, and reveals a predictable fragmentation pattern that serves as a final structural fingerprint. Together, these techniques provide a robust, self-validating analytical package essential for quality control and research applications in any professional laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-2-butanone [webbook.nist.gov]

- 2. 4-Chloro-2-butanone [webbook.nist.gov]
- 3. 4-Chloro-2-butanone | C4H7ClO | CID 80608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. uwyo.edu [uwyo.edu]
- 7. nmr-bio.com [nmr-bio.com]
- 8. 4-Chloro-2-butanone [webbook.nist.gov]
- 9. 4-Chloro-2-butanone [webbook.nist.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. emeraldcloudlab.com [emeraldcloudlab.com]
- 13. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 14. Sample preparation GC-MS [scioninstruments.com]
- 15. memphis.edu [memphis.edu]
- To cite this document: BenchChem. [A Spectroscopic Guide to 4-Chloro-2-butanone: Structure Elucidation and Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b110788#4-chloro-2-butanone-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com